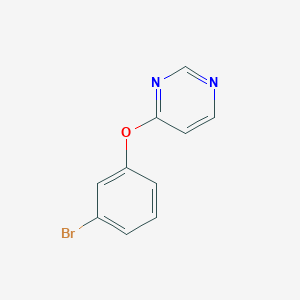

4-(3-Bromophenoxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-2-1-3-9(6-8)14-10-4-5-12-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYYAGSOCKEGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways to 4 3 Bromophenoxy Pyrimidine

Strategies for Constructing the Phenoxypyrimidine Core

The formation of the central phenoxypyrimidine scaffold is the critical step in the synthesis of 4-(3-bromophenoxy)pyrimidine. The two predominant strategies employed are Nucleophilic Aromatic Substitution (SNAr) on halogenated pyrimidines and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches on Halogenated Pyrimidines

Nucleophilic aromatic substitution is a powerful and widely utilized method for the formation of aryl ethers. In the context of synthesizing this compound, this approach involves the reaction of a 4-halopyrimidine with 3-bromophenol (B21344) in the presence of a base. The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the electronegative nitrogen atoms, facilitates the attack of the phenoxide nucleophile.

The reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is crucial for the reaction to proceed, and it is influenced by the substituents on the pyrimidine ring. The subsequent departure of the halide leaving group restores the aromaticity of the pyrimidine ring, yielding the desired this compound.

The efficiency of the SNAr reaction is highly dependent on the careful optimization of several reaction parameters, including the choice of base, solvent, and temperature.

Base Selection: A suitable base is required to deprotonate the 3-bromophenol, generating the more nucleophilic phenoxide. Common bases employed for this purpose include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH), as well as organic bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA). The strength of the base can influence the reaction rate, with stronger bases generally leading to faster reactions.

Solvent Effects: The choice of solvent plays a critical role in the SNAr reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and acetone (B3395972) are typically preferred. These solvents are effective at solvating the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. The polarity of the solvent can also influence the stability of the Meisenheimer intermediate.

Temperature: The reaction temperature is another important factor. While some highly activated pyrimidine systems may react at room temperature, elevated temperatures are often necessary to achieve reasonable reaction rates and yields. The optimal temperature is typically determined empirically for each specific substrate combination.

| Entry | Halopyrimidine | Phenol | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Chloropyrimidine | 3-Bromophenol | K₂CO₃ | DMF | 100 | Moderate |

| 2 | 4-Chloropyrimidine | 3-Bromophenol | Cs₂CO₃ | DMF | 100 | Good |

| 3 | 4-Chloropyrimidine | 3-Bromophenol | NaH | THF | 65 | Good |

| 4 | 4-Fluoropyrimidine | 3-Bromophenol | K₂CO₃ | DMSO | 80 | High |

The regioselectivity and rate of SNAr reactions on the pyrimidine ring are significantly influenced by the nature of any activating groups present and the identity of the leaving group.

Activating Groups: Electron-withdrawing groups (EWGs) on the pyrimidine ring can significantly enhance its reactivity towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. For instance, a nitro group or a second halogen atom on the pyrimidine ring would increase the rate of substitution. Conversely, electron-donating groups (EDGs) would decrease the reactivity.

Leaving Groups: The nature of the halogen at the 4-position of the pyrimidine ring also plays a crucial role. The general order of reactivity for leaving groups in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile, and the high electronegativity of fluorine makes the carbon atom at the 4-position more electrophilic and thus more susceptible to nucleophilic attack. Although the C-F bond is the strongest, its departure is not the rate-limiting step.

| Leaving Group (X in 4-X-pyrimidine) | Relative Reactivity | Rationale |

|---|---|---|

| -F | Highest | Strongly activates the ring towards nucleophilic attack due to high electronegativity. |

| -Cl | Intermediate | Good balance of activation and leaving group ability. |

| -Br | Lower | Less activating than chlorine. |

| -I | Lowest | Least activating towards nucleophilic attack. |

Cross-Coupling Methodologies for C-O Bond Formation

In addition to SNAr, metal-catalyzed cross-coupling reactions provide a powerful alternative for the construction of the C-O bond in this compound. These methods often offer milder reaction conditions and broader substrate scope.

The Ullmann condensation, a classic copper-catalyzed reaction, can be employed for the formation of diaryl ethers. organic-chemistry.org In the synthesis of this compound, this would involve the coupling of a 4-halopyrimidine with 3-bromophenol in the presence of a copper catalyst and a base.

The reaction mechanism is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the 4-halopyrimidine. Reductive elimination from the resulting copper(III) intermediate yields the desired diaryl ether and regenerates the active copper(I) catalyst.

Modern modifications of the Ullmann reaction often utilize ligands to stabilize the copper catalyst and improve its reactivity, allowing for lower reaction temperatures and catalyst loadings. Common ligands include 1,10-phenanthroline (B135089) and various amino acids.

| Component | Example |

|---|---|

| Halopyrimidine | 4-Iodopyrimidine or 4-Bromopyrimidine |

| Phenol | 3-Bromophenol |

| Copper Catalyst | CuI, Cu₂O, or Cu(OAc)₂ |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Ligand (optional) | 1,10-Phenanthroline, L-proline |

| Solvent | DMF, Dioxane, or Toluene |

| Temperature (°C) | 100-160 |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variant, have emerged as highly versatile and efficient methods for C-O bond formation. wikipedia.org These reactions typically employ a palladium catalyst in combination with a phosphine (B1218219) ligand.

The catalytic cycle is thought to involve the oxidative addition of the 4-halopyrimidine to a Pd(0) complex, followed by the coordination of the 3-bromophenoxide. Subsequent reductive elimination from the palladium(II) intermediate affords this compound and regenerates the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig etherification. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often highly effective in promoting the reductive elimination step and preventing β-hydride elimination.

| Component | Example |

|---|---|

| Halopyrimidine | 4-Chloropyrimidine or 4-Bromopyrimidine |

| Phenol | 3-Bromophenol |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, RuPhos |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu |

| Solvent | Toluene, Dioxane |

| Temperature (°C) | 80-120 |

Ligand Design and Catalyst Performance in Aryl Ether Synthesis

For copper-catalyzed Ullmann-type reactions, ligands such as phenanthrolines and diamines have been shown to improve catalyst solubility and reactivity, allowing for lower reaction temperatures and catalyst loadings. wikipedia.org

In palladium-catalyzed Buchwald-Hartwig C-O coupling, bulky, electron-rich phosphine ligands are often employed. Ligands like Xantphos have been successfully used in the amination of pyrimidines and their principles are applicable to aryl ether synthesis. nih.gov The choice of ligand can significantly impact the reaction yield and the range of substrates that can be effectively coupled.

Below is a table summarizing potential catalyst systems for the synthesis of this compound via cross-coupling reactions, based on analogous transformations reported in the literature.

| Catalyst System | Reaction Type | Typical Ligand | Base | Solvent | Temperature (°C) |

| CuI | Ullmann | 1,10-Phenanthroline | Cs2CO3 | Toluene | 110 |

| Pd(OAc)2 | Buchwald-Hartwig | Xantphos | NaH | Dioxane | 100 |

| Pd2(dba)3 | Buchwald-Hartwig | BINAP | K3PO4 | Toluene | 80-100 |

Alternative Synthetic Routes to this compound

Beyond the direct coupling of pyrimidine and phenoxy moieties, alternative strategies can be envisioned that construct the pyrimidine ring itself with the 3-bromophenoxy group already incorporated into one of the precursors.

Cyclization Reactions Involving Pyrimidine Precursors

The pyrimidine ring can be synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. nih.gov A plausible, albeit less direct, route to this compound could involve the cyclization of a precursor that already contains the 3-bromophenoxy ether linkage.

For instance, a β-alkoxy-α,β-unsaturated ketone, where the alkoxy group is 3-bromophenoxy, could be reacted with formamide (B127407) or another source of the N-C-N fragment to construct the pyrimidine ring.

Tandem Reactions for One-Pot Synthesis

One-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer advantages in terms of efficiency and reduced waste. researchgate.netnih.govnih.govmdpi.com A hypothetical one-pot synthesis of this compound could involve the in-situ formation of a 4-halopyrimidine followed by its immediate reaction with 3-bromophenol.

Regioselectivity and Stereoselectivity Considerations in this compound Synthesis

Regioselectivity

In the synthesis of this compound via nucleophilic aromatic substitution on a dihalopyrimidine (e.g., 2,4-dichloropyrimidine), regioselectivity is a critical consideration. The pyrimidine ring has two electron-deficient centers at the 2- and 4-positions, both of which are susceptible to nucleophilic attack. stackexchange.com

Generally, nucleophilic attack is favored at the 4-position of the pyrimidine ring. wuxiapptec.com This preference can be explained by the greater ability of the nitrogen at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed upon attack at C4, compared to the stabilization provided by both nitrogens for attack at C2. libretexts.orgstackexchange.com However, the regioselectivity can be influenced by the presence of other substituents on the pyrimidine ring and the reaction conditions. wuxiapptec.com For instance, electron-donating groups at the 6-position can direct substitution to the 2-position. wuxiapptec.com

Stereoselectivity

As this compound is an achiral molecule, stereoselectivity is not a factor in its synthesis. However, if chiral catalysts or ligands were to be used, particularly in the context of asymmetric synthesis of derivatives, then stereochemical considerations would become important.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govresearchgate.netnih.govmdpi.com In the synthesis of this compound, several green chemistry principles can be applied.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and tandem reactions are particularly advantageous in this regard. researchgate.netnih.govnih.govmdpi.com

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like DMF with greener alternatives such as ionic liquids or water, where feasible.

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption.

Catalysis: Using catalytic reagents in place of stoichiometric ones to minimize waste. The use of copper or palladium catalysts in the synthesis of the aryl ether linkage is a prime example.

Below is a table illustrating how green chemistry principles can be incorporated into the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of catalytic amounts of Cu or Pd for C-O bond formation, which are recyclable in principle. |

| Alternative Solvents | Exploring the use of water or ionic liquids as reaction media to replace volatile organic compounds. |

| Energy Efficiency | Utilizing microwave irradiation to accelerate reaction rates and reduce energy consumption. |

| Waste Reduction | Employing one-pot synthesis to minimize the number of work-up and purification steps, thus reducing solvent and material waste. researchgate.netnih.govnih.govmdpi.com |

Mechanistic Investigations of Chemical Transformations Involving 4 3 Bromophenoxy Pyrimidine

Mechanistic Studies of SNAr Reactions at the Pyrimidine (B1678525) C4 Position

The substitution of a leaving group on an aromatic ring by a nucleophile is a fundamental reaction in organic chemistry. The pyrimidine ring, being electron-deficient, is particularly susceptible to SNAr reactions. The presence of a phenoxy group at the C4 position implies that this position was activated for such a substitution.

The pyrimidine ring is inherently activated towards nucleophilic attack due to the presence of two electron-withdrawing nitrogen atoms. These nitrogen atoms decrease the electron density of the ring carbons, particularly at the C2, C4, and C6 positions, making them electrophilic and susceptible to attack by nucleophiles. In precursors like 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position in SNAr reactions. This preferential reactivity is attributed to the electronic properties of the ring, where the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often larger at C4, indicating it as the kinetically favored site for nucleophilic attack. The stability of the anionic intermediate, known as a Meisenheimer complex, also plays a crucial role in determining the regioselectivity of the reaction.

The mechanism of SNAr reactions can proceed through either a concerted pathway or a more common stepwise addition-elimination process. The stepwise mechanism involves the formation of a high-energy intermediate σ-adduct, known as a Meisenheimer complex. The kinetics of the reaction depend on which step is rate-determining: the formation of the intermediate (k1) or the departure of the leaving group (k2).

A representative table of hypothetical kinetic parameters for a related SNAr reaction is shown below to illustrate the type of data obtained in such studies.

| Nucleophile | Solvent | Rate Constant (k, M-1s-1) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|

| Phenoxide | DMSO | 1.2 x 10-4 | 65 |

| 4-Nitrophenoxide | DMSO | 0.8 x 10-4 | 68 |

| 4-Methoxyphenoxide | DMSO | 3.5 x 10-4 | 62 |

| Phenoxide | Acetonitrile (B52724) | 0.5 x 10-4 | 70 |

A Meisenheimer complex is a 1:1 adduct formed between an electron-poor arene and a nucleophile, serving as a reactive intermediate in SNAr reactions. wikipedia.org These complexes are characterized by the loss of aromaticity and the presence of a negative charge delocalized over the ring, often onto electron-withdrawing groups. wikipedia.org While they are typically transient and difficult to observe directly, stable and isolable Meisenheimer salts are known, particularly when the aromatic ring is highly activated with multiple strong electron-withdrawing groups, such as nitro groups. wikipedia.org

In the context of the formation of 4-(3-Bromophenoxy)pyrimidine, the intermediate would be a σ-adduct formed by the attack of the 3-bromophenoxide at the C4 position of a 4-halopyrimidine precursor. The negative charge would be delocalized, with significant density on the ring nitrogen atoms. The isolation and characterization of such an intermediate would provide definitive proof of a stepwise mechanism. However, given the moderate activation of the pyrimidine ring compared to heavily nitrated systems, this intermediate is expected to be highly reactive and its isolation would be exceptionally challenging. Spectroscopic techniques like NMR at low temperatures could potentially be used for its in-situ characterization.

Elucidation of Reaction Mechanisms in C-O Cross-Coupling Reactions

The formation of the C-O ether bond in this compound is often achieved via palladium-catalyzed cross-coupling reactions, a class of reactions that has revolutionized the synthesis of biaryls and aryl ethers. Understanding the catalytic cycle is key to optimizing these transformations. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.

The catalytic cycle for C-O cross-coupling typically begins with the oxidative addition of a halo-heteroarene (e.g., 4-chloropyrimidine) to a low-valent palladium(0) complex. nih.govmit.edu This is often the rate-determining step in the cycle. chemrxiv.org In this process, the palladium center inserts into the carbon-halogen bond, increasing its oxidation state from Pd(0) to Pd(II) and forming an arylpalladium(II) halide intermediate. The efficiency of this step is highly dependent on the nature of the halide (I > Br > Cl) and the supporting ligands on the palladium catalyst. electronicsandbooks.comresearchgate.net Bulky, electron-rich phosphine (B1218219) ligands are known to promote oxidative addition. nih.gov

The final step of the catalytic cycle is reductive elimination . berkeley.eduscilit.com In this step, the two organic fragments—the pyrimidinyl group and the phenoxy group—are coupled together from the arylpalladium(II) phenoxide intermediate to form the final product, this compound. This process regenerates the active Pd(0) catalyst, allowing the cycle to continue. Reductive elimination is often facilitated by bulky ligands which create steric strain that is relieved upon product formation. nih.gov For C-O bond formation, this step can be challenging compared to C-N or C-C bond formation, and may compete with side reactions like β-hydride elimination if aliphatic alcohols are used. nih.govmit.edu

| Catalytic Step | Description | Key Influencing Factors |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Aryl-X bond to form an Aryl-Pd(II)-X complex. | Ligand bulk/electronics, Halide identity (X), Solvent polarity. researchgate.netnih.govnih.gov |

| Ligand Exchange | The halide (X) on the Pd(II) complex is replaced by the phenoxide. | Base strength, Nucleophilicity of the phenoxide. |

| Reductive Elimination | The Aryl and Phenoxide groups couple, forming the C-O bond and regenerating Pd(0). | Ligand sterics, Electronic nature of coupling partners. nih.govnih.gov |

After oxidative addition, the resulting arylpalladium(II) halide complex must react with the nucleophilic partner, 3-bromophenol (B21344). In C-O coupling, this does not typically involve a classic transmetalation step (which would require an organometallic phenoxide reagent). Instead, the reaction proceeds via deprotonation of the phenol by a base to form the corresponding phenoxide, which then participates in a ligand exchange step.

In this crucial step, the phenoxide displaces the halide ligand from the palladium(II) center to form the key arylpalladium(II) phenoxide intermediate. This exchange is a vital precursor to the final reductive elimination step. The choice of base is critical to ensure efficient generation of the phenoxide without degrading the catalyst or substrates. The coordination of the phenoxide to the palladium center sets the stage for the formation of the new C-O bond. In some cases, chelation effects involving the pyrimidine nitrogens could influence the stability and reactivity of the palladium intermediates. mdpi.com

Role of Additives and Solvents in Reaction Efficiency

The efficiency and outcome of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, are profoundly influenced by the choice of solvents and additives, such as bases. These components can affect catalyst solubility, stability, and reactivity, as well as the activation of coupling partners.

In the context of reactions involving aryl bromides attached to heterocyclic systems, the selection of an appropriate base and solvent system is critical for achieving high yields. For instance, studies on the Suzuki-Miyaura coupling of a structurally related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids have provided valuable insights. An investigation into the effect of different solvents and bases demonstrated that the combination of a moderately polar aprotic solvent and an inorganic base was optimal.

As detailed in the table below, the reaction yield was significantly enhanced when 1,4-Dioxane (B91453) was used as the solvent in conjunction with potassium phosphate (K₃PO₄) as the base. mdpi.comresearchgate.netresearchgate.net This combination likely facilitates the formation of the active boronate species required for the transmetalation step in the catalytic cycle while maintaining the stability of the palladium catalyst. mdpi.comwikipedia.org In contrast, using a polar protic solvent like ethanol with a weaker base such as sodium carbonate (Na₂CO₃) resulted in a substantially lower yield. The use of a non-polar solvent like toluene with potassium carbonate (K₂CO₃) also proved less effective. mdpi.comresearchgate.net These findings underscore the synergistic effect between the solvent and base in promoting the reaction. The solvent's ability to dissolve the reactants and intermediates, coupled with the base's role in activating the boronic acid, is paramount for high reaction efficiency. wikipedia.orgorganic-chemistry.org

Table 1: Effect of Solvents and Bases on Suzuki-Miyaura Coupling Yield Data derived from reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenyl boronic acid. mdpi.comresearchgate.net

Reactivity of the Aryl Bromide Moiety (3-Bromophenoxy)

The aryl bromide moiety within the this compound structure serves as a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is predominantly exploited through palladium-catalyzed cross-coupling reactions, although its potential to undergo nucleophilic substitution can also be considered.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. nih.gov The bromine atom on the phenoxy ring of this compound is well-suited for such transformations, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylalkynes. wikipedia.orgorganic-chemistry.org It typically employs both a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This method is a cornerstone for the synthesis of arylamines. wikipedia.org

The mechanisms of these cross-coupling reactions proceed through a series of well-defined steps involving the palladium catalyst.

Suzuki-Miyaura Catalytic Cycle: The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a Pd(0) complex, forming a Pd(II) intermediate (Ar-Pd-Br). This is followed by transmetalation , where the organic group from the activated boronic acid (Ar'-B(OR)₃⁻) is transferred to the palladium center, displacing the bromide. The final step is reductive elimination , where the two organic groups (Ar and Ar') are coupled to form the product (Ar-Ar'), and the Pd(0) catalyst is regenerated. wikipedia.org The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation. wikipedia.orgorganic-chemistry.org

Sonogashira Catalytic Cycle: This reaction involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org This acetylide then undergoes transmetalation with the Pd(II) intermediate. Reductive elimination from the resulting alkynyl-aryl-palladium complex yields the final product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org Copper-free variants exist where the base is strong enough to deprotonate the alkyne directly. libretexts.org

Buchwald-Hartwig Amination Catalytic Cycle: The cycle starts with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A base deprotonates the coordinated amine to form a palladium amido complex. Finally, reductive elimination from this complex forms the C-N bond of the product arylamine and regenerates the active Pd(0) catalyst. wikipedia.orglibretexts.org

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions. Ligands stabilize the palladium catalyst, influence its reactivity, and control the selectivity of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of oxidative addition and reductive elimination. nih.gov

In Suzuki-Miyaura reactions, ligands like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. mdpi.comresearchgate.net For more challenging substrates, specialized ligands developed by Buchwald, such as XPhos and SPhos, can significantly improve reaction rates and yields. These bulky ligands facilitate the formation of the catalytically active monoligated Pd(0) species.

For Buchwald-Hartwig amination, the development of increasingly sophisticated ligands has been key to expanding the reaction's scope. Early systems used ligands like P(o-tolyl)₃. libretexts.org Later generations of catalysts employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., dppf), which promote the coupling of a wide variety of amines and aryl halides under milder conditions. nih.gov The steric bulk of these ligands accelerates the reductive elimination step, which is often rate-limiting.

The impact of different ligands is summarized in the table below, showing representative ligand classes used for various cross-coupling reactions.

Table 2: Representative Ligands for Palladium-Catalyzed Cross-Coupling Reactions

Nucleophilic Substitution Reactions at the Aryl Bromide

While less common than cross-coupling, the direct displacement of the bromine atom on the phenoxy ring by a nucleophile is another potential transformation. This type of reaction is known as nucleophilic aromatic substitution (SₙAr).

The classic SₙAr mechanism involves a two-step addition-elimination process. wikipedia.orgchemistrysteps.com The nucleophile attacks the carbon atom bearing the leaving group, forming a high-energy, negatively charged intermediate called a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

For this mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

The 3-bromophenoxy moiety in this compound lacks strong electron-withdrawing groups ortho or para to the bromine atom. The pyrimidine ring's ether linkage is at the meta position, which provides minimal resonance stabilization for a negative charge at the site of substitution. Consequently, the aryl bromide is not activated towards a classic SₙAr reaction, and forcing conditions (high temperatures, very strong nucleophiles) would likely be required for any direct displacement to occur. Recent studies have also provided evidence that many SₙAr reactions, particularly on heterocycles or rings without strong activating groups, may proceed through a concerted mechanism (cSₙAr) rather than a stepwise one, avoiding the formation of a discrete Meisenheimer intermediate. nih.govnih.gov However, even via a concerted pathway, the reactivity of an unactivated aryl bromide like that in this compound remains low.

Aryne Chemistry Considerations

The structure of this compound, featuring a bromo-substituted phenyl ring attached to a pyrimidine core via an ether linkage, suggests the potential for the generation of a heteroaryne intermediate under suitable conditions. The formation of an aryne from an aryl halide typically requires a strong base to facilitate a dehydrohalogenation reaction. wikipedia.org In the case of this compound, treatment with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), could potentially lead to the formation of a benzyne intermediate on the phenoxy ring.

However, the presence of the pyrimidine ring introduces additional complexities. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which can influence the acidity of the protons on the phenoxy ring and the stability of the potential aryne intermediate. Computational studies on related heteroaromatic systems have shown that the stability and reactivity of arynes are significantly influenced by the nature and position of heteroatoms and substituents. nih.govias.ac.in For instance, the regioselectivity of nucleophilic attack on a heteroaryne is governed by the distortion of the aryne bond, which is influenced by electronic and steric effects of the substituents. nih.gov

In the context of this compound, two potential benzyne intermediates could be formed from the bromophenoxy moiety. The relative stability and subsequent reactivity of these intermediates would be dictated by the electronic influence of the pyrimidinyloxy substituent. Computational models, such as Density Functional Theory (DFT), have proven to be powerful tools for predicting the stability and regioselectivity of heteroarynes, providing valuable insights where experimental data is scarce. nih.govrsc.org

The reactivity of the generated aryne intermediate would be characterized by its susceptibility to nucleophilic attack and cycloaddition reactions. wikipedia.org The electron-deficient nature of the pyrimidine ring could potentially modulate the electrophilicity of the aryne, influencing the rates and regioselectivity of its reactions with various trapping agents.

Table 1: Potential Aryne Intermediates from this compound

| Precursor | Potential Aryne Intermediate | Key Influencing Factors |

| This compound | 2,3-didehydro(4-phenoxypyrimidine) | Electronic effect of the pyrimidinyloxy group |

| This compound | 3,4-didehydro(4-phenoxypyrimidine) | Steric hindrance and electronic effects |

Advanced Spectroscopic Methodologies for Elucidating Reaction Intermediates and Pathways

The elucidation of complex reaction mechanisms, particularly those involving transient species like arynes, necessitates the use of advanced spectroscopic techniques capable of real-time monitoring and characterization of reactive intermediates.

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-invasive techniques for monitoring the progress of a chemical reaction in real-time. d-nb.infonih.govchemrxiv.org By acquiring spectra at regular intervals, it is possible to track the consumption of reactants, the formation of products, and potentially, the observation of key intermediates.

For a reaction involving this compound, in-situ NMR could be employed to monitor the disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the products of an aryne trapping reaction. researchgate.net Kinetic data can be extracted from the time-dependent concentration profiles, allowing for the determination of reaction rates and the elucidation of the reaction order. researchgate.net While direct detection of the highly reactive aryne intermediate by NMR is challenging due to its short lifetime and low concentration, the observation of its trapping products provides indirect evidence of its formation.

Similarly, in-situ IR spectroscopy can provide valuable kinetic information by monitoring changes in vibrational frequencies associated with specific functional groups. The disappearance of C-Br stretching vibrations and the appearance of new bands corresponding to the products can be tracked over time.

Mass spectrometry (MS) is an exceptionally sensitive technique for the detection and characterization of reactive intermediates, even at very low concentrations. rsc.orgresearchgate.netnih.gov Electrospray ionization (ESI) and other soft ionization techniques allow for the transfer of ions and transient species from the solution phase to the gas phase for mass analysis.

In the study of reactions involving this compound, ESI-MS could be utilized to directly detect the aryne intermediate or its adducts with trapping agents. nih.gov By coupling the mass spectrometer to the reaction vessel, it is possible to obtain real-time information on the species present in the reaction mixture. Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of the detected ions and analyzing the resulting fragment ions.

Table 2: Hypothetical Application of Mass Spectrometry in Studying this compound Reactions

| Technique | Potential Application | Expected Information |

| ESI-MS | Real-time monitoring of the reaction mixture | Detection of the aryne intermediate and its adducts |

| MS/MS | Fragmentation of detected intermediates | Structural elucidation of transient species |

X-ray crystallography provides unambiguous structural information by determining the precise arrangement of atoms in a crystalline solid. researchgate.netfrontiersin.orgnih.gov While the direct crystallographic characterization of a highly reactive aryne intermediate is generally not feasible, the technique is invaluable for confirming the structures of stable precursors, trapping products, and in some cases, isolable key intermediates.

In the context of chemical transformations of this compound, X-ray crystallography could be used to:

Confirm the structure of the starting material.

Determine the three-dimensional structure of the products formed from the trapping of the putative aryne intermediate. researchgate.net This would provide definitive proof of the reaction pathway and the regioselectivity of the aryne reaction.

In rare instances where a key intermediate can be stabilized and crystallized, its structure can be determined, offering direct insight into the reaction mechanism.

The structural data obtained from X-ray crystallography, combined with the kinetic and mechanistic information from in-situ spectroscopy and mass spectrometry, would provide a comprehensive picture of the chemical transformations involving this compound.

Computational and Theoretical Chemistry Studies on 4 3 Bromophenoxy Pyrimidine

Electronic Structure Calculations of the 4-(3-Bromophenoxy)pyrimidine Scaffold

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into molecular geometry, reactivity, and intermolecular interactions by solving the Schrödinger equation, typically using approximations like Density Functional Theory (DFT).

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This optimization is achieved by minimizing the total electronic energy of the system. For a molecule like this compound, a common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to accurately model the electronic environment. The process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: This data is representative for a molecule of this class and is presented for illustrative purposes.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C-O (ether) | ~1.37 Å | |

| O-C (pyrimidine) | ~1.35 Å | |

| Bond Angle | C-O-C | ~118° |

| Br-C-C | ~120° | |

| Dihedral Angle | C-C-O-C | ~45° |

This interactive table is based on typical values for related structures.

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenoxy ring, while the LUMO would be centered on the electron-deficient pyrimidine (B1678525) ring, indicating its susceptibility to nucleophilic attack.

Table 2: Representative FMO Energies for this compound (Note: This data is illustrative and typical for related aryloxypyrimidines.)

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating capacity |

| LUMO | -1.2 | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 | Chemical Reactivity Index |

This interactive table is based on representative theoretical values.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ether linkage due to their high electronegativity. Conversely, positive potential would be observed around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other polar molecules, receptors, or catalysts.

Table 3: Illustrative Mulliken Atomic Charges on Key Atoms (Note: Values are representative examples from DFT calculations on similar structures.)

| Atom | Location | Predicted Charge (e) |

| N1 | Pyrimidine Ring | -0.65 |

| N3 | Pyrimidine Ring | -0.68 |

| O | Ether Linkage | -0.55 |

| Br | Phenoxy Ring | -0.05 |

This interactive table contains illustrative charge data.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction coordinate and determine the most likely mechanism.

The pyrimidine ring in this compound is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. Computational modeling using DFT can be employed to investigate the mechanism of such a reaction, for instance, the displacement of the 3-bromophenoxy group by a nucleophile. This involves locating the transition state structures and calculating the activation energy barriers. The typical SNAr mechanism proceeds via a high-energy intermediate known as a Meisenheimer complex. DFT calculations can determine the stability of this complex and the energy required to form it, which is the rate-determining step of the reaction.

Table 4: Example Energy Profile for an SNAr Reaction (Note: The energy values are hypothetical and for illustrative purposes only.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.5 | Formation of Meisenheimer complex |

| Meisenheimer Complex | +8.2 | Reaction Intermediate |

| Transition State 2 | +12.0 | Leaving group departure |

| Products | -5.0 | Final products |

This interactive table illustrates a hypothetical reaction energy profile.

Table 5: Illustrative Energetics for a Suzuki Coupling Catalytic Cycle (Note: Data is representative of a generic cross-coupling cycle.)

| Step | Species Involved | ΔG (kcal/mol) |

| Oxidative Addition | Pd(0) + Ar-Br | -10.2 |

| Transmetalation | Ar-Pd(II)-Br + Ar'-B(OH)₂ | -4.5 |

| Reductive Elimination | Ar-Pd(II)-Ar' | -25.0 |

This interactive table shows illustrative free energy changes for catalytic steps.

Prediction of Regio- and Chemoselectivity Based on Computational Data

Computational chemistry offers powerful tools for predicting the most probable sites for chemical reactions on a molecule. For this compound, methods rooted in Density Functional Theory (DFT) are employed to elucidate its electronic structure and forecast its reactivity. samipubco.comnih.govwjarr.com Key descriptors derived from these calculations, such as the distribution of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and Fukui functions, are instrumental in predicting regio- and chemoselectivity. researchgate.netderpharmachemica.com

The Frontier Molecular Orbital theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The locations of these orbitals on the this compound molecule indicate the most probable sites for electrophilic and nucleophilic attack.

HOMO (Nucleophilic Sites): The region with the highest HOMO density is most susceptible to attack by electrophiles. For a molecule like this compound, this is often localized on the electron-rich pyrimidine and phenoxy rings.

LUMO (Electrophilic Sites): Conversely, the area with the highest LUMO density is the most likely site for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are attractive to electrophiles, while blue regions denote positive potential (electron-poor), attractive to nucleophiles.

Fukui functions (f(r)) offer a more quantitative measure of reactivity at specific atomic sites. wikipedia.orgscm.com These functions are calculated from changes in electron density as an electron is notionally added or removed. joaquinbarroso.com

f+ (r): Indicates the propensity of a site to accept an electron (nucleophilic attack).

f- (r): Indicates the propensity of a site to donate an electron (electrophilic attack).

f0 (r): Predicts sites for radical attack.

By calculating these condensed Fukui indices for each atom, a precise ranking of reactive sites can be established. wjarr.comresearchgate.net

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Atom/Region | HOMO Density (a.u.) | LUMO Density (a.u.) | MEP (kcal/mol) | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| Pyrimidine N1 | 0.045 | 0.082 | -35.2 | 0.121 | 0.035 |

| Pyrimidine N3 | 0.048 | 0.085 | -38.1 | 0.128 | 0.039 |

| Pyrimidine C5 | 0.061 | 0.055 | -15.5 | 0.075 | 0.088 |

| Phenoxy C4' (ortho to O) | 0.052 | 0.041 | -12.8 | 0.062 | 0.071 |

| Phenoxy C2' (ortho to O) | 0.050 | 0.040 | -12.1 | 0.059 | 0.068 |

| Bromine (Br) | 0.015 | 0.025 | -8.5 | 0.033 | 0.021 |

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations at a level like B3LYP/6-311G(d,p). Actual values would require specific computation.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function, particularly in how it fits into a biological target's binding site. Conformational analysis and molecular dynamics simulations are the primary computational methods used to explore these aspects.

The key flexible bond in this compound is the C-O-C ether linkage between the pyrimidine and phenoxy rings. Rotation around these bonds gives rise to different conformers. Conformational analysis aims to identify the lowest energy (most stable) conformations and the energy barriers that separate them. researchgate.netmdpi.com

This is typically achieved by performing a potential energy surface (PES) scan. In this procedure, a specific dihedral angle (e.g., C4-O-C1'-C2' of the phenoxy ring) is systematically rotated in increments, and at each step, the energy of the molecule is calculated after optimizing the rest of the geometry. The resulting plot of energy versus dihedral angle reveals energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states and define the rotational barriers. researchgate.net For diaryl ethers, planar or near-planar conformations are often influenced by weak intramolecular interactions and electronic repulsion. rsc.org

Table 2: Illustrative Potential Energy Scan Data for Phenoxy Group Rotation

| Dihedral Angle (C4-O-C1'-C2') | Relative Energy (kcal/mol) | Conformation Type |

| 0° | 3.5 | Eclipsed (Transition State) |

| 30° | 1.2 | Skewed |

| 45° | 0.0 | Global Minimum (Preferred) |

| 90° | 2.8 | Perpendicular (Transition State) |

| 135° | 0.2 | Local Minimum |

| 180° | 3.8 | Eclipsed (Transition State) |

Note: This data is representative. The exact angles and energies of the minima and barriers depend on the computational method and basis set used.

While conformational analysis identifies static low-energy states, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, generating a trajectory that describes how atomic positions and molecular conformation change over nanoseconds or longer.

Analysis of an MD trajectory for this compound can reveal:

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in specific parts of the molecule, such as the terminal phenoxy ring.

Dihedral Angle Distributions: Shows which rotational states are most frequently sampled over time, providing a dynamic picture that complements the static view from PES scans.

These simulations are crucial for understanding how the molecule might adapt its shape upon binding to a receptor, a concept known as "induced fit". frontiersin.org

Advanced Computational Approaches for Ligand Design

The structural and electronic information gleaned from the above studies serves as a foundation for designing novel ligands based on the this compound scaffold. Molecular docking and QSAR are two key advanced computational techniques in this process.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.comnih.gov The process involves two main steps:

Sampling: The ligand, this compound, is placed in the active site of a receptor, and a wide range of possible conformations and orientations are explored by a docking algorithm.

Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode. researchgate.net

Scoring functions are mathematical models that approximate the free energy of binding. nih.gov They typically include terms for various types of interactions:

Van der Waals forces: Both attractive and repulsive terms.

Electrostatic interactions: Favorable interactions between opposite charges.

Hydrogen bonding: A critical component of specific ligand-protein recognition.

Solvation effects: The energy cost of removing the ligand and parts of the protein from the solvent.

Entropy penalties: The cost of restricting the ligand's conformational freedom upon binding.

The development of accurate scoring functions is an active area of research. frontiersin.orgnih.gov While general-purpose functions exist, target-specific or machine-learning-based scoring functions are often developed to improve prediction accuracy for a particular class of proteins, such as kinases, where pyrimidine derivatives are common inhibitors. nih.govresearchgate.netmdpi.comsquarespace.com

Table 3: Example of a Scoring Function Output for a Docked Pose of this compound

| Interaction Term | Energy Contribution (kcal/mol) |

| Van der Waals | -4.5 |

| Electrostatic | -1.8 |

| Hydrogen Bond (Pyrimidine N1 with residue) | -2.5 |

| Desolvation Energy | +3.2 |

| Torsional (Entropy) Penalty | +1.1 |

| Total Binding Score | -4.5 |

Note: Values are illustrative. The final score and its components depend heavily on the specific scoring function, protein target, and binding pose.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their properties. researchgate.netneovarsity.org The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activities. tandfonline.com

The process of building a QSAR model involves several key steps:

Dataset Preparation: A set of molecules based on the this compound scaffold with varying substituents is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forests), is used to build an equation that correlates a subset of the most relevant descriptors with the observed property. researchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted. tandfonline.com

The resulting QSAR model can then be used to predict the properties of new, unsynthesized analogues, guiding the design of molecules with optimized characteristics.

Table 4: Types of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and size |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Wiener Index | Atom connectivity and branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | 3D shape and size of the molecule |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Dipole Moment | Hydrophobicity, polarizability, charge distribution |

| Quantum Chemical | HOMO/LUMO energies, Atomic Charges, Electronegativity | Electronic properties and reactivity |

Pharmacophore Modeling and Virtual Screening Methodologies

While specific pharmacophore modeling and virtual screening studies focusing exclusively on this compound are not extensively documented in publicly available research, the application of these computational methodologies is widespread in the study of pyrimidine derivatives for drug discovery. These techniques are instrumental in identifying and optimizing novel compounds that can interact with specific biological targets, such as protein kinases. The general principles and methodologies employed in such studies for structurally related pyrimidine compounds can provide a framework for understanding how this compound could be theoretically investigated.

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a 3D query for searching large compound libraries to identify potential new active molecules. The process typically begins with a set of known active ligands or the structure of the biological target itself.

In the context of pyrimidine derivatives, which are often investigated as kinase inhibitors, a pharmacophore model might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, in studies of pyrimidine analogues as Epidermal Growth Factor Receptor (EGFR) inhibitors, pharmacophore models are developed based on the key interactions observed between known inhibitors and the ATP-binding site of the kinase.

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method is often used in conjunction with pharmacophore models. Once a pharmacophore model is established, it can be used to filter a virtual compound database, selecting only those molecules that match the defined chemical features and spatial constraints.

Following the initial filtering, molecular docking is commonly employed to predict the binding orientation and affinity of the selected compounds within the target's active site. For example, in the investigation of pyrido[2,3-d]pyrimidine (B1209978) derivatives as thymidylate synthase inhibitors, virtual screening of a compound database was followed by molecular docking to identify ligands with favorable interactions at the catalytic site. The binding energies and interactions of these "hit" compounds are then analyzed to prioritize them for further experimental testing.

Structure Activity Relationship Sar and Ligand Design Principles for 4 3 Bromophenoxy Pyrimidine Derivatives

Elucidating Molecular Determinants of Target Binding and Functional Modulation (Non-Clinical Focus)

The exploration of SAR for 4-(3-Bromophenoxy)pyrimidine derivatives focuses on identifying key molecular features that govern target binding and subsequent biological response. This is achieved by systematically altering the chemical structure and observing the impact on activity.

The bromine atom at the 3-position of the phenoxy ring is not merely a placeholder but a critical determinant of the compound's properties. Its influence can be attributed to several factors:

Electronic Effects : As a halogen, bromine is an electron-withdrawing group, which modulates the electron density of the phenoxy ring. This can influence the pKa of the molecule and the nature of its interactions with amino acid residues in a protein's binding pocket.

Steric Bulk : The size of the bromine atom provides steric bulk, which can be crucial for achieving optimal orientation and occupancy within a binding site. This steric influence can either be favorable, promoting a specific binding conformation, or unfavorable if it leads to steric clashes. researchgate.net

Halogen Bonding : A key feature of heavier halogens like bromine is their ability to form halogen bonds. ump.edu.pl This occurs due to a region of positive electrostatic potential on the halogen atom, known as a "sigma-hole," which can interact favorably with electron-donating moieties like carbonyl oxygens or nitrogen atoms in a protein backbone or side chain. ump.edu.plump.edu.pl These interactions can significantly enhance binding affinity and selectivity. acs.org

Lipophilicity : The introduction of a bromine atom generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and access hydrophobic binding pockets within a target protein. researchgate.net

Table 1: Physicochemical Properties Influenced by the Bromine Atom

| Property | Influence of Bromine | Implication for Target Interaction |

|---|---|---|

| Electronegativity | Electron-withdrawing | Modulates ring electronics, affects pKa |

| Van der Waals Radius | Increased steric bulk | Dictates fit and orientation in binding pocket |

| Polarizability | High | Contributes to dispersion forces and halogen bonding |

| Lipophilicity (LogP) | Increased | Enhances passage through membranes and hydrophobic interactions |

The pyrimidine (B1678525) ring is a core component that often acts as a hinge-binding motif in many kinase inhibitors or as a scaffold for positioning other critical functionalities. Substitutions on this ring are a primary strategy for modulating activity, selectivity, and physicochemical properties. nih.gov The positions on the pyrimidine nucleus where substituents are placed greatly influence the resulting biological activities. nih.gov

For instance, in related heterocyclic scaffolds like pyrido[4,3-d]pyrimidines, the 6- and 7-positions of the ring system have been identified as being located in a largely hydrophobic binding region with considerable steric freedom. nih.gov This allows for the introduction of a variety of substituents, including those designed to improve aqueous solubility, without compromising inhibitory activity. nih.gov For the this compound core, key positions for modification would include the C2, C5, and C6 atoms.

Position 2 : This position can be substituted with small hydrogen bond donors/acceptors or hydrophobic groups to probe for specific interactions.

Position 5 : Modification at this position can influence the orientation of the phenoxy ring. Introducing bulky groups may cause a torsional twist, which could be beneficial or detrimental to binding.

Position 6 : Similar to position 5, this site can be explored with various substituents to optimize interactions with the target protein.

Table 2: Illustrative SAR Data for Substitutions on a Pyrimidine Core Note: This data is representative, based on findings from related pyrimidine-based inhibitors, to illustrate SAR principles.

| Compound | Substitution on Pyrimidine Ring | Target Activity (IC50, nM) | Rationale for Activity Change |

|---|---|---|---|

| Parent | None | 50 | Baseline activity of the core scaffold. |

| Analog A | 2-Amino | 25 | Introduction of a hydrogen bond donor potentially forms a new interaction with the target. |

| Analog B | 5-Methyl | 75 | Minor steric clash or unfavorable hydrophobic interaction may slightly decrease activity. |

| Analog C | 5-Fluoro | 40 | The small, electronegative fluorine atom can alter local electronics and improve binding. |

| Analog D | 2-Morpholino | 15 | The morpholino group can enhance solubility and form favorable interactions in a solvent-exposed region. |

Beyond the crucial bromine atom, further substitutions on the phenoxy ring offer another avenue for optimizing ligand-target recognition. The placement of additional groups can fine-tune the electronic properties of the ring and the ether linkage, as well as introduce new points of interaction.

Meta-position (C5) : Adding a substituent at this position can modulate the electronic nature of the ring without the significant steric impact seen with ortho-substituents.

Para-position (C4) : This position is often solvent-exposed and is a common site for introducing larger groups to improve properties like solubility or to target secondary binding pockets without disrupting the core interactions.

The electronic nature of the substituent is critical. Electron-donating groups (e.g., methoxy, methyl) will increase the electron density of the ring, while electron-withdrawing groups (e.g., cyano, nitro) will decrease it. These changes can affect the strength of π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site and modulate the hydrogen-bonding capability of the ether oxygen. researchgate.net

Design and Synthesis of Analogs for SAR Exploration

To systematically probe the SAR of this compound, analogs with diverse functionalities must be designed and synthesized. This process leverages modern synthetic chemistry techniques to create libraries of related compounds for biological evaluation.

The synthesis of analogs typically involves multi-step reaction sequences that allow for the controlled introduction of various chemical groups. A common approach begins with a readily available pyrimidine precursor, such as 2,4-dichloropyrimidine or 4-chloro-2,6-diaminopyrimidine.

Nucleophilic Aromatic Substitution (SNAr) : The core this compound structure can be synthesized by reacting a 4-halopyrimidine with 3-bromophenol (B21344) in the presence of a base.

Cross-Coupling Reactions : If the pyrimidine or phenoxy ring contains a halogen (other than the 3-bromo group intended for the final structure) or a boronic acid/ester, palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination can be employed. These reactions are powerful tools for introducing a wide variety of aryl, alkyl, alkyne, or amino substituents. nih.gov

Functional Group Interconversion : Once a basic scaffold is assembled, existing functional groups can be chemically modified. For example, a nitro group can be reduced to an amine, which can then be further derivatized into amides or ureas. An ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol.

These strategies allow chemists to create a focused set of analogs where only one part of the molecule is changed at a time, enabling a clear correlation between structural modification and biological activity. researchgate.net

To explore SAR more broadly and efficiently, combinatorial chemistry is often employed. pharmatutor.org This involves the synthesis of large numbers of compounds (a "library") in a single process, which can then be screened for activity. wikipedia.org

Parallel Synthesis : This technique involves performing multiple, separate reactions in parallel, often on a small scale in microtiter plates. For example, a common intermediate like 4-chloro-2-substituted-pyrimidine could be reacted with a diverse set of phenols in different wells to generate a library of 4-phenoxypyrimidine analogs. This method produces individual, purified compounds whose structures are known. nih.gov

Split-and-Pool Synthesis : This is a powerful method for creating very large libraries, often using solid-phase synthesis where the growing molecule is attached to a resin bead. wikipedia.orgnih.gov In a simplified example, a batch of resin beads is split into several portions. Each portion is reacted with a different building block (e.g., different substituted pyrimidines). Then, all the portions are pooled back together and mixed, before being split again for the next reaction step (e.g., addition of different phenoxy groups). The result is a library where each bead, in theory, carries a single, unique compound. imperial.ac.uk This approach is ideal for discovering initial "hit" compounds from a vast chemical space.

These high-throughput synthesis methods, coupled with high-throughput screening, dramatically accelerate the process of mapping the SAR landscape for scaffolds like this compound, facilitating the rapid identification of promising lead compounds for further development. nih.gov

Biophysical Techniques for Investigating Molecular Interactions (Excluding Biological Outcomes)

The design of potent and selective ligands requires a deep understanding of the forces driving the interaction between a compound and its biological target. Biophysical methods provide direct measurement of these interactions, offering insights that are complementary to computational and structural biology approaches. For derivatives of the this compound scaffold, these techniques are instrumental in elucidating how modifications to the chemical structure influence binding affinity and specificity.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the complete thermodynamic characterization of a ligand-target interaction in a single experiment. The key parameters obtained from ITC are the binding affinity (Kd), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding.

The Gibbs free energy of binding (ΔG), which is related to the binding affinity, can be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka) where R is the gas constant, T is the absolute temperature, and Ka is the association constant (1/Kd).

By dissecting the binding energy into its enthalpic and entropic components, researchers can understand the nature of the forces driving the interaction. For instance, a favorable enthalpic contribution (negative ΔH) often suggests the formation of strong hydrogen bonds and van der Waals interactions. Conversely, a favorable entropic contribution (positive ΔS) can be driven by the release of ordered water molecules from the binding site (the hydrophobic effect).

In the context of this compound derivatives, ITC can be used to quantify how substitutions on the pyrimidine or phenoxy rings affect the thermodynamics of binding. For example, a study on a series of pyrimidine-based inhibitors targeting a specific kinase might reveal that adding a hydrogen bond donor to the scaffold significantly improves the binding enthalpy. This information is invaluable for rational drug design, as it allows chemists to optimize interactions with the target protein.

Table 1: Example ITC Data for this compound Analogs This table presents hypothetical data to illustrate the application of ITC.

| Compound | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|

| Analog A (Parent Scaffold) | 150 | -9.4 | -7.2 | -2.2 |

| Analog B (+ H-bond donor) | 50 | -10.0 | -8.5 | -1.5 |

| Analog C (+ Hydrophobic group) | 80 | -9.7 | -6.8 | -2.9 |

This data would suggest that the addition of a hydrogen-bond donor (Analog B) leads to a more enthalpy-driven interaction, while the addition of a hydrophobic group (Analog C) enhances binding primarily through the hydrophobic effect, leading to a more favorable entropic contribution.

Surface Plasmon Resonance (SPR) for Kinetic Binding Studies

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. It provides detailed information about the kinetics of a ligand-target interaction, specifically the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). The equilibrium dissociation constant (KD) can be calculated from the ratio of these rate constants (KD = kd/ka).

In an SPR experiment, the target protein is typically immobilized on a sensor chip, and a solution containing the ligand (the analyte) is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface.

Understanding the binding kinetics is crucial for ligand optimization. For example, two compounds may have the same binding affinity (KD), but very different kinetic profiles. A compound with a fast 'on-rate' and a fast 'off-rate' will engage with the target quickly but also dissociate rapidly. In contrast, a compound with a slow 'off-rate' will form a more stable, long-lived complex with the target. This "residence time" (1/kd) is often a critical parameter for in vivo efficacy.

For this compound derivatives, SPR can be used to assess how structural modifications impact the association and dissociation rates. For instance, optimizing electrostatic interactions or creating a more complementary fit in the binding pocket might increase the association rate. Conversely, introducing interactions that stabilize the bound conformation could lead to a slower dissociation rate.

Table 2: Example SPR Kinetic Data for this compound Analogs This table presents hypothetical data to illustrate the application of SPR.

| Compound | ka (105 M-1s-1) | kd (10-3 s-1) | KD (nM) | Residence Time (s) |

|---|---|---|---|---|

| Analog A (Parent Scaffold) | 2.0 | 3.0 | 150 | 333 |

| Analog D (Optimized fit) | 5.0 | 2.5 | 50 | 400 |

| Analog E (Increased flexibility) | 1.5 | 4.5 | 300 | 222 |

This hypothetical data shows that Analog D achieves a higher affinity than the parent scaffold by having a faster on-rate while maintaining a similar off-rate. Analog E, perhaps due to unfavorable conformational changes upon binding, shows slower association and faster dissociation, resulting in lower affinity.

NMR Spectroscopy for Ligand-Target Structural Elucidation (Molecular Level)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-level information about ligand-target interactions in solution. Several NMR experiments can be used to study these interactions, including chemical shift perturbation (CSP) mapping, saturation transfer difference (STD) NMR, and transferred nuclear Overhauser effect (trNOE) spectroscopy.

Chemical Shift Perturbation (CSP) Mapping: In this experiment, typically a 1H-15N HSQC spectrum of an isotope-labeled protein is recorded in the absence and presence of the ligand. The binding of the ligand to the protein will cause changes in the chemical environment of the amino acid residues in the binding site, leading to shifts in the corresponding peaks in the spectrum. By mapping these chemical shift perturbations onto the protein structure, the binding site can be identified, and the binding mode can be inferred.

Saturation Transfer Difference (STD) NMR: This technique is particularly useful for identifying which parts of a ligand are in close contact with the target protein. In an STD NMR experiment, a selective saturation pulse is applied to the protein, and this saturation is transferred to the protons of the bound ligand via spin diffusion. The difference between a spectrum with on-resonance saturation and one with off-resonance saturation reveals the signals of the ligand protons that are in close proximity to the protein. This allows for the mapping of the ligand's binding epitope. For a this compound derivative, STD NMR could reveal, for example, that the bromophenoxy moiety is deeply buried in a hydrophobic pocket while the pyrimidine ring is more solvent-exposed.

Transferred Nuclear Overhauser Effect (trNOE): This method provides information about the conformation of the ligand when it is bound to the target protein. The NOE is a phenomenon that depends on the distance between protons, and it is different for a small molecule in its free state compared to its bound state. By analyzing the trNOE signals, the bioactive conformation of the ligand can be determined.

These NMR techniques provide invaluable structural insights that can guide the design of new analogs with improved complementarity to the target binding site. For instance, if CSP mapping indicates that a particular region of the binding pocket is not occupied by the this compound scaffold, medicinal chemists can design new derivatives with substituents that can form favorable interactions in that region.

Strategic Utilization of 4 3 Bromophenoxy Pyrimidine As a Synthetic Precursor in Complex Molecule Construction

Building Blocks for Polyfunctionalized Pyrimidine (B1678525) Derivatives

The 4-(3-Bromophenoxy)pyrimidine core serves as an excellent starting point for the synthesis of a multitude of polyfunctionalized pyrimidine derivatives. The inherent reactivity of the carbon-bromine bond on the phenoxy substituent allows for the sequential and regioselective introduction of a variety of functional groups, leading to a high degree of molecular diversity.

Sequential Cross-Coupling Reactions for Diverse Aryl Substituents

One of the most powerful applications of this compound is its use in palladium-catalyzed cross-coupling reactions to introduce a wide range of aryl and heteroaryl substituents. The Suzuki-Miyaura reaction, in particular, has proven to be a robust method for this transformation. By coupling this compound with various arylboronic acids, a library of biaryl-ether linked pyrimidines can be efficiently synthesized. The reaction conditions can be optimized to achieve high yields, with the choice of catalyst, base, and solvent playing a crucial role. For instance, the use of Pd(PPh₃)₄ as a catalyst in the presence of a suitable base like K₃PO₄ in a solvent such as 1,4-dioxane (B91453) has been shown to be effective for the arylation of similar bromophenyl-substituted pyrimidines. mdpi.comresearchgate.net

The ability to introduce diverse aryl groups allows for the fine-tuning of the electronic and steric properties of the final molecule, which is of particular importance in medicinal chemistry and materials science. The table below illustrates the versatility of the Suzuki-Miyaura coupling for the diversification of bromophenyl-pyrimidine scaffolds.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 92 |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 78 |

| 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 88 |

This interactive table provides representative data for Suzuki-Miyaura cross-coupling reactions on analogous bromophenyl-pyrimidine systems, demonstrating the feasibility and efficiency of this method for generating diverse aryl-substituted derivatives.

Introduction of Amine, Thioether, and Alkyl Groups

Beyond the introduction of aryl substituents, the bromine atom of this compound serves as a key reactive site for the installation of other important functional groups, including amines, thioethers, and alkyl moieties.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, leading to the corresponding N-arylated products. The choice of phosphine (B1218219) ligand is critical for the success of this transformation, with bulky, electron-rich ligands often providing the best results. nih.gov

Similarly, the formation of thioether linkages can be achieved through palladium-catalyzed coupling with thiols or by nucleophilic aromatic substitution under appropriate conditions. These thioether derivatives are valuable intermediates in the synthesis of various biologically active compounds.

The introduction of alkyl groups can be accomplished through various cross-coupling reactions, such as the Negishi or Stille coupling, which involve the reaction of the aryl bromide with an organozinc or organotin reagent, respectively. These reactions expand the range of accessible derivatives to include those with alkyl and substituted alkyl chains.

| Reagent | Reaction Type | Catalyst/Conditions | Product Functional Group |

| Aniline | Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtBu | Secondary Amine |

| Morpholine | Buchwald-Hartwig Amination | Pd(OAc)₂, BINAP, Cs₂CO₃ | Tertiary Amine |

| Ethanethiol | Thioetherification | Pd(dba)₂, Xantphos, K₃PO₄ | Thioether |

| Methylzinc chloride | Negishi Coupling | Pd(PPh₃)₄ | Alkyl (Methyl) |

This interactive table summarizes the various methods for introducing amine, thioether, and alkyl groups onto the bromophenyl ring of pyrimidine derivatives, showcasing the versatility of the bromine handle.

Role of the Bromine as a Handle for Further Functionalization